molecular formula C8H6Cl2FNO4S B15260635 2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride

2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride

Cat. No.: B15260635
M. Wt: 302.11 g/mol
InChI Key: WWGNEXPTRMOQRC-UHFFFAOYSA-N
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Description

2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride is a sulfonyl fluoride derivative featuring a dichloro-nitrophenyl aromatic ring attached to an ethane sulfonyl group. This compound is characterized by its electron-withdrawing substituents (chloro and nitro groups) and the sulfonyl fluoride moiety, which confers unique reactivity in nucleophilic substitution and cross-coupling reactions.

Properties

Molecular Formula

C8H6Cl2FNO4S

Molecular Weight

302.11 g/mol

IUPAC Name

2-(2,6-dichloro-3-nitrophenyl)ethanesulfonyl fluoride

InChI

InChI=1S/C8H6Cl2FNO4S/c9-6-1-2-7(12(13)14)8(10)5(6)3-4-17(11,15)16/h1-2H,3-4H2

InChI Key

WWGNEXPTRMOQRC-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1[N+](=O)[O-])Cl)CCS(=O)(=O)F)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride typically involves multi-step organic reactions. One common synthetic route includes the nitration of 2,6-dichlorobenzene followed by sulfonylation and fluorination reactions. The reaction conditions often require the use of strong acids and bases, as well as specific temperature and pressure controls to ensure high yield and purity .

Chemical Reactions Analysis

2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride undergoes various types of chemical reactions, including:

Scientific Research Applications

2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride involves its interaction with biological molecules, particularly enzymes. The sulfonyl fluoride group can form covalent bonds with the active sites of enzymes, leading to their inhibition. This interaction is often irreversible, making the compound a potent inhibitor of serine proteases and other enzymes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional analogs, highlighting differences in substituents, molecular weights, and reactivity:

Compound Name Molecular Formula Molecular Weight Key Substituents Reactivity Notes
2-(2,6-Dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride (Target) C₈H₅Cl₂FNO₄S (inferred) ~324.15 (calc.) 2,6-Cl₂, 3-NO₂, ethane-SO₂F High stability due to electron-withdrawing groups; slow hydrolysis vs. sulfonyl chlorides
2-[(1-Amino-2-methylpropan-2-yl)oxy]ethane-1-sulfonyl fluoride hydrochloride C₆H₁₅ClFNO₃S ~247.7 (calc.) Amino-oxy substituent Enhanced nucleophilicity due to amine group; higher solubility in polar solvents
2,4,6-Tris(trifluoromethyl)benzene-1-sulfonyl chloride C₉H₂ClF₉O₂S 380.62 2,4,6-CF₃ Extreme electron deficiency; rapid hydrolysis compared to sulfonyl fluorides
4-(3-Methyloxetan-3-yl)benzene-1-sulfonyl chloride C₁₀H₁₁ClO₃S ~246.7 (calc.) Oxetane ring Steric hindrance reduces reactivity; potential for ring-opening reactions
1-(2-Amino-6-nitrophenyl)ethanone C₈H₈N₂O₃ 180.16 2-NH₂, 6-NO₂ Limited sulfonyl reactivity; nitro group may induce mutagenicity

Key Findings:

Substituent Effects :

  • The target compound’s 2,6-dichloro-3-nitro substituents enhance aromatic ring stability and resistance to electrophilic attack compared to analogs with trifluoromethyl (e.g., entry 3) or oxetane groups (entry 9) .
  • Sulfonyl Fluoride vs. Chloride : Sulfonyl fluorides (e.g., target compound) exhibit slower hydrolysis rates than sulfonyl chlorides (e.g., entry 8), making them preferable for applications requiring prolonged stability in aqueous environments .

Reactivity Trends: Compounds with amino-oxy substituents (entry 6) show higher nucleophilic reactivity, whereas steric bulk (e.g., oxetane in entry 9) or electron-deficient aromatic systems (entry 8) modulate reaction pathways .

Research Implications and Data Gaps

  • Synthetic Utility : The target compound’s electron-deficient aromatic ring positions it as a candidate for Suzuki-Miyaura coupling or sulfonamide synthesis, though direct evidence is lacking.
  • Safety Concerns : Regulatory data for analogs (e.g., entry 1’s precautionary statement P261/P262) underscore the need for rigorous handling protocols for nitroaromatic sulfonyl fluorides .
  • Missing Data : Molecular weights and CAS numbers for several analogs (entries 4, 7, 10) limit comparative analysis, highlighting opportunities for further characterization .

Q & A

Q. What are the optimal synthesis methods for 2-(2,6-dichloro-3-nitrophenyl)ethane-1-sulfonyl fluoride, and how can reaction conditions be optimized?

Methodological Answer: Synthesis typically involves two stages: (1) constructing the dichloro-nitrophenyl ethane backbone and (2) introducing the sulfonyl fluoride group. For the sulfonyl fluoride formation, adapt methods used for sulfonyl chlorides by substituting chloride sources with fluorinating agents (e.g., KF, XeF₂). A thiourea/NCBSI/HCl system (as in sulfonyl chloride synthesis ) can be modified by replacing HCl with a fluorinating agent under controlled conditions (e.g., anhydrous, 0–5°C). Optimize reaction time and molar ratios via iterative DoE (Design of Experiments) to maximize yield while minimizing side reactions (e.g., hydrolysis).

Q. What spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers expect?

Methodological Answer:

  • ¹H/¹³C NMR : The sulfonyl fluoride group (-SO₂F) induces deshielding in adjacent protons (e.g., CH₂-SO₂F protons at δ ~3.5–4.0 ppm in ¹H NMR) . The aromatic protons (dichloro-nitrophenyl) exhibit splitting patterns dependent on substitution (e.g., para-nitro groups cause distinct meta-proton shifts).
  • FT-IR : Look for S=O asymmetric stretching (~1370 cm⁻¹) and S-F stretching (~730 cm⁻¹).
  • Elemental Analysis : Confirm %C, H, N, S against theoretical values (e.g., deviations >0.3% indicate impurities). Cross-validate with LC-MS for molecular ion peaks (M+H⁺/M⁻).

Q. How do the electron-withdrawing nitro and chloro substituents influence the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer: The 3-nitro and 2,6-dichloro groups enhance electrophilicity at the sulfonyl fluoride moiety via resonance and inductive effects. This increases susceptibility to nucleophilic attack (e.g., by amines, thiols). To quantify substituent effects, perform Hammett σₚ analysis using analogs with varying substituents . Compare reaction rates under standardized conditions (e.g., with benzylamine in THF at 25°C).

Advanced Research Questions

Q. What strategies can resolve contradictions in reported synthetic yields or purity when using different fluorinating agents?

Methodological Answer: Contradictions often arise from varying reaction conditions (e.g., moisture sensitivity, solvent purity). Address discrepancies by:

  • Replicating protocols with strict anhydrous conditions (e.g., Schlenk line techniques).
  • Alternative fluorination routes : Compare KF vs. DAST (diethylaminosulfur trifluoride) efficiency via kinetic studies .
  • Purity assessment : Use orthogonal methods (e.g., ¹⁹F NMR for fluoride quantification, X-ray crystallography for structural confirmation).

Q. How can computational modeling predict the stability of the sulfonyl fluoride group under varying pH and temperature conditions?

Methodological Answer:

  • DFT Calculations : Model hydrolysis pathways (e.g., transition states for S-F bond cleavage) at different pH levels. Use solvation models (e.g., COSMO-RS) to simulate aqueous environments.
  • MD Simulations : Assess thermal stability by simulating decomposition kinetics at elevated temperatures (e.g., 50–100°C). Validate with experimental TGA/DSC data.

Q. What mechanistic insights explain the regioselectivity observed in reactions involving the dichloro-nitrophenyl moiety?

Methodological Answer: Regioselectivity is governed by steric and electronic factors. The 3-nitro group directs electrophiles to the para position relative to itself, while 2,6-dichloro substituents create steric hindrance. To confirm, conduct deuterium labeling studies or use Hammett plots with substituted analogs . For example, compare reaction outcomes with 3-fluoro vs. 3-nitro derivatives to isolate electronic effects.

Data Contradiction and Validation

Q. How should researchers handle conflicting spectral data (e.g., NMR shifts) reported in literature for structurally similar compounds?

Methodological Answer:

  • Cross-validation : Compare data from multiple techniques (e.g., 2D NMR for proton-carbon correlations, X-ray for absolute configuration).
  • Contextual analysis : Note solvent, temperature, and concentration differences in literature reports. For example, DMSO-d₆ vs. CDCl₃ can cause significant shift variations .
  • Benchmarking : Synthesize a known analog (e.g., 2-(4-methylthiazol-5-yl)ethane-1-sulfonyl chloride ) under identical conditions to validate instrumentation.

Stability and Handling

Q. What precautions are necessary for handling this compound given limited toxicological data?

Methodological Answer:

  • Assume high toxicity : Use PPE (gloves, goggles, fume hood) and avoid inhalation/contact (per GHS/CLP guidelines ).
  • Stability tests : Monitor decomposition under light, humidity, and heat via accelerated stability studies (e.g., 40°C/75% RH for 4 weeks).
  • Waste disposal : Hydrolyze sulfonyl fluoride to sulfonic acid using basic aqueous conditions (e.g., NaOH/EtOH) before disposal.

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